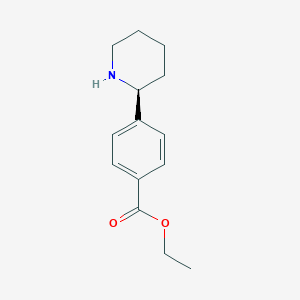

Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester

Description

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

ethyl 4-[(2S)-piperidin-2-yl]benzoate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3/t13-/m0/s1 |

InChI Key |

AZMULAKKDFWOJZ-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester can be achieved through several methods. One common approach is the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction typically requires heating to reflux conditions to drive the reaction to completion .

Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield benzoic acid and ethanol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Hydrolysis: Benzoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, the ester can permeate cell membranes and undergo hydrolysis to release benzoic acid, which exerts antimicrobial and antifungal effects by disrupting microbial cell membranes . The compound’s ability to inhibit enzyme activity and interfere with metabolic pathways also contributes to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzoic acid esters, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Bioactivity: Piperidine and pyrrolidine derivatives (e.g., ) are associated with CNS and enzyme-targeting activities due to nitrogen’s hydrogen-bonding capacity. Compounds with catechol (3,4-dihydroxy) groups, like 3,4-dihydroxybenzoic acid ethyl ester , exhibit antioxidant properties, whereas alkylamino derivatives (e.g., ) are intermediates in drug synthesis.

Role in Flavor Chemistry: Simple ethyl benzoate is a key aroma compound in kiwifruit and Baijiu, contributing fruity esters .

Pharmacological Potential: Methyl and ethyl esters with acetylated amino groups (e.g., Av7 ) show antitumor activity, suggesting that the target compound’s piperidinyl group could modulate similar pathways.

Synthetic Utility :

- Furanyl and formyl-substituted analogs (e.g., ) are reactive intermediates in heterocyclic synthesis, while esterified benzoic acids with chiral centers (e.g., ) are valuable in asymmetric catalysis.

Biological Activity

Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester, also known as 4-(piperidin-4-ylamino)-benzoic acid ethyl ester, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- IUPAC Name : Ethyl 4-(piperidin-4-ylamino)benzoate

The compound features a benzoic acid moiety linked to a piperidine ring, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of benzoic acid derivatives often involves their interaction with specific enzymes and proteins. Research indicates that compounds similar to benzoic acid can influence pathways such as:

- Ubiquitin-Proteasome Pathway (UPP) : Enhancing protein degradation.

- Autophagy-Lysosome Pathway (ALP) : Promoting cellular homeostasis and degradation of damaged proteins .

These pathways are crucial for maintaining cellular health, especially in aging cells where their activity diminishes.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds derived from benzoic acid have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal Effects : Certain derivatives inhibit fungal growth, making them potential candidates for antifungal therapies.

Antioxidant Activity

Benzoic acid derivatives are noted for their antioxidant properties, which help mitigate oxidative stress in cells. This activity is particularly relevant in the context of aging and age-related diseases .

Enzyme Inhibition

Research indicates that benzoic acid derivatives can act as enzyme inhibitors. For example:

- Cathepsins B and L : These enzymes are involved in protein degradation; compounds similar to benzoic acid have shown strong binding affinity, suggesting potential therapeutic applications in diseases characterized by protein misfolding or aggregation .

Case Studies and Research Findings

- Study on Proteostasis Modulation :

-

Antimicrobial Screening :

- A series of benzoic acid derivatives were screened for antimicrobial activity. Several compounds showed promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents.

- In Silico Studies :

Summary Table of Biological Activities

| Activity Type | Effectiveness | Target Enzymes/Pathways |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Various bacterial strains |

| Antioxidant | Reduces oxidative stress | Cellular pathways |

| Enzyme Inhibition | Strong binding to cathepsins B and L | UPP, ALP |

Q & A

Q. What synthetic strategies are recommended for preparing benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use (2S)-2-piperidinyl derivatives as starting materials to preserve stereochemistry. Enantioselective synthesis via asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed coupling) is preferred.

- Esterification : React 4-(2S)-2-piperidinylbenzoic acid with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .

- Yield Optimization : Pre-purify intermediates (e.g., piperidinyl-substituted benzoic acid) to minimize side reactions. Reported yields for structurally analogous esters reach ~85% under optimized conditions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Confirm the ethyl ester moiety via -NMR (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and the piperidinyl group via characteristic splitting patterns (δ ~2.5–3.5 ppm). Use -NMR to verify carbonyl (C=O) at ~165–170 ppm .

- Mass Spectrometry : ESI-MS or GC-MS should show the molecular ion peak at m/z corresponding to CHNO (exact mass: ~275.3 g/mol). Fragmentation patterns should align with the ester and piperidine groups .

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm) and piperidinyl N-H stretching (~3300 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays, given piperidine’s role in CNS-targeting compounds.

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293, SH-SY5Y) to assess baseline toxicity. Include positive controls (e.g., doxorubicin) and solvent controls .

- Permeability : Perform Caco-2 cell monolayer assays to predict blood-brain barrier penetration, critical for neuroactive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidinyl-substituted benzoic acid esters?

Methodological Answer:

- Source Validation : Cross-reference purity data (HPLC, elemental analysis) from suppliers. For example, NIST-standardized IR or MS libraries help verify compound identity .

- Assay Reproducibility : Standardize protocols (e.g., incubation time, cell density) across labs. Use internal reference compounds (e.g., donepezil for AChE inhibition) to calibrate activity thresholds.

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify structure-activity trends or confounding substituents .

Q. What computational methods aid in predicting the metabolic stability of this ester in vivo?

Methodological Answer:

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism. Focus on ester hydrolysis (via carboxylesterases) and piperidine oxidation .

- Docking Studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

- Stability Profiling : Conduct pH-dependent stability studies (pH 1–9) to assess ester hydrolysis rates. Use LC-MS to quantify degradation products .

Q. How can enantiomeric excess (ee) be quantified during scale-up synthesis?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol. Calibrate with racemic and enantiopure standards .

- Polarimetry : Measure optical rotation and compare to literature values for the (2S)-enantiomer. Requires high-purity samples and calibration at controlled temperatures .

- NMR Chiral Shift Reagents : Add Eu(hfc) to induce splitting of enantiomer signals in - or -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.